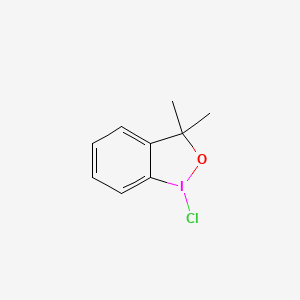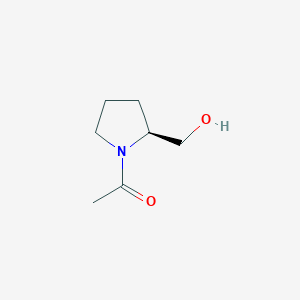
Methyl-4-piperidincarboxylat-1-carbonylchlorid
Übersicht
Beschreibung
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorocarbonyl group and a methyl ester group. Its molecular formula is C8H12ClNO3.
Wissenschaftliche Forschungsanwendungen
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as boronic esters, are known to play a significant role in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of similar compounds, the suzuki–miyaura (sm) coupling reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds, such as pinacol boronic esters, are known to be involved in protodeboronation . Protodeboronation is a process that involves the removal of a boron atom from an organic compound .
Result of Action
In the context of similar compounds, the suzuki–miyaura coupling reaction results in the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the action of similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester typically involves the reaction of piperidine with phosgene (COCl2) to introduce the chlorocarbonyl group. This is followed by esterification with methanol to form the methyl ester. The reaction conditions often require a controlled environment to handle the highly reactive phosgene safely.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of protective equipment and proper ventilation is crucial due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid or base.
Substitution: Common nucleophiles include amines and alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
- Hydrolysis yields 4-piperidinecarboxylic acid.
- Substitution reactions can produce various substituted piperidine derivatives.
- Reduction can lead to the formation of alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
4-Piperidinecarboxylic acid methyl ester: Lacks the chlorocarbonyl group.
1-(Chlorocarbonyl)-4-piperidinecarboxylic acid: Lacks the ester group.
Uniqueness: 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester is unique due to the presence of both the chlorocarbonyl and methyl ester groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
IUPAC Name |
methyl 1-carbonochloridoylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXGQWSBJUOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531757 | |
| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86264-79-1 | |
| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















